Cas no 57373-81-6 (5'-(tert-Butyl)-2'-hydroxyacetophenone)
57373-81-6 structure
Product Name:5'-(tert-Butyl)-2'-hydroxyacetophenone
Numero CAS:57373-81-6
MF:C12H16O2
MW:192.254243850708
MDL:MFCD01098849
CID:946910
PubChem ID:263092
Update Time:2025-06-14
5'-(tert-Butyl)-2'-hydroxyacetophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
- 1-[5-(tert-Butyl)-2-hydroxyphenyl]ethan-1-one, 2-Acetyl-4-(tert-butyl)phenol
- 5'-(TERT-BUTYL)-2'-HYDROXYACETOPHENONE
- 1-(5-tert-Butyl-2-hydroxy-phenyl)-aethanon
- 1-(5-tert-butyl-2-hydroxy-phenyl)-ethanone
- 2-acetyl-4-(tert-butyl)cyclohexanone
- 2-acetyl-4-t-butylcyclohexanone
- 2-Acetyl-4-tert.-butyl-cyclohexanon
- 2-acetyl-4-tertbutylcyclohexanone
- 2-acetyl-4-tert-butylcyclohexanone
- 2-acetyl-4-tert-butyl-cyclohexanone
- 2-hydroxy-5-t-butyl-acetophenone
- 5-t-butyl-2-hydroxyacetophenone
- AC1L3HH7
- CTK0I3281
- EINECS 243-450-5
- SureCN1133145
- AKOS005261402
- DB-161491
- 1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
- SCHEMBL6581882
- XOCANIQKLIKENC-UHFFFAOYSA-N
- NSC97409
- EN300-22529
- 57373-81-6
- CS-0240124
- 1-(5-(tert-Butyl)-2-hydroxyphenyl)ethan-1-one
- DTXSID60972875
- MFCD01098849
- 2-Acetyl-4-tert-butylphenol
- G66706
- NSC-97409
- 5'-(tert-Butyl)-2'-hydroxyacetophenone
-
- MDL: MFCD01098849
- Inchi: 1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3
- Chiave InChI: XOCANIQKLIKENC-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(=CC=1C(C)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 192.11508
- Massa monoisotopica: 192.11503
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.033
- Punto di ebollizione: 266.7°C at 760 mmHg
- Punto di infiammabilità: 111°C
- Indice di rifrazione: 1.519
- PSA: 37.3
- LogP: 2.89230
5'-(tert-Butyl)-2'-hydroxyacetophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | T205830-10mg |
5'-(tert-Butyl)-2'-hydroxyacetophenone |
57373-81-6 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T205830-50mg |
5'-(tert-Butyl)-2'-hydroxyacetophenone |
57373-81-6 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | T205830-100mg |
5'-(tert-Butyl)-2'-hydroxyacetophenone |
57373-81-6 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-22529-0.05g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
| Enamine | EN300-22529-0.1g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 0.1g |
$317.0 | 2024-06-20 | |
| Enamine | EN300-22529-0.25g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 0.25g |
$452.0 | 2024-06-20 | |
| Enamine | EN300-22529-0.5g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 0.5g |
$713.0 | 2024-06-20 | |
| Enamine | EN300-22529-1.0g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
| Enamine | EN300-22529-2.5g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
| Enamine | EN300-22529-5.0g |
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one |
57373-81-6 | 95% | 5.0g |
$2650.0 | 2024-06-20 |
5'-(tert-Butyl)-2'-hydroxyacetophenone Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
57373-81-6 (5'-(tert-Butyl)-2'-hydroxyacetophenone) Prodotti correlati
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